molecular formula C9H7NO6 B1365531 2-(Carboxymethyl)-4-nitrobenzoic acid CAS No. 39585-32-5

2-(Carboxymethyl)-4-nitrobenzoic acid

Cat. No. B1365531
Key on ui cas rn: 39585-32-5
M. Wt: 225.15 g/mol
InChI Key: CKXXWBQEZGLFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05919795

Procedure details

A THF (60 mL) solution of 2-carboxymethyl-4-nitro-benzoic acid (3.0 g , 13.3 mmol) was treated with borane-THF complex (53.3 mL, 53.3 mmol) over 15 min at 0° C. The reaction was stirred for 18.5 hrs, quenched with THF/water (1:1, 30 mL), water (20 mL) added and the layers separated. The aqueous layer was reextracted with THF (30 mL); the combined organic phase washed with brine, dried with magnesium sulfate, and solvent removed under vacuum to give the product as a white solid (2.06 g, 78%) mp=79-81° C.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=[CH:10][C:6]=1[C:7](O)=[O:8])(O)=[O:2]>C1COCC1>[OH:8][CH2:7][C:6]1[CH:10]=[CH:11][C:12]([N+:14]([O-:16])=[O:15])=[CH:13][C:5]=1[CH2:4][CH2:1][OH:2]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)(O)CC1=C(C(=O)O)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 18.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with THF/water (1:1, 30 mL), water (20 mL)
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
the combined organic phase washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate, and solvent
CUSTOM
Type
CUSTOM
Details
removed under vacuum

Outcomes

Product
Details
Reaction Time
18.5 h
Name
Type
product
Smiles
OCC1=C(C=C(C=C1)[N+](=O)[O-])CCO
Measurements
Type Value Analysis
AMOUNT: MASS 2.06 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.